molecular formula C19H20N2O5 B2921943 1-(3,4,5-Trimethoxybenzoyl)indoline-2-carboxamide CAS No. 1099655-29-4

1-(3,4,5-Trimethoxybenzoyl)indoline-2-carboxamide

Cat. No. B2921943
CAS RN: 1099655-29-4
M. Wt: 356.378
InChI Key: QDWQBQGJDBDRMV-UHFFFAOYSA-N
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Description

“1-(3,4,5-Trimethoxybenzoyl)indoline-2-carboxamide” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of indole-2-carboxamides, which have been found to have significant biological activity .


Synthesis Analysis

The synthesis of indole-2-carboxamides, including “1-(3,4,5-Trimethoxybenzoyl)indoline-2-carboxamide”, involves several steps. These steps include the design and synthesis of several indoleamide analogues . The specific synthesis process for “1-(3,4,5-Trimethoxybenzoyl)indoline-2-carboxamide” is not detailed in the available literature.


Molecular Structure Analysis

Indole-2-carboxamides, such as “1-(3,4,5-Trimethoxybenzoyl)indoline-2-carboxamide”, have a unique molecular structure that contributes to their biological activity. The presence of a carboxamide moiety in indole derivatives allows them to form hydrogen bonds with various enzymes and proteins, inhibiting their activity .

Future Directions

The future research directions for “1-(3,4,5-Trimethoxybenzoyl)indoline-2-carboxamide” could involve further exploration of its potential biological activities and therapeutic applications. Given the significant biological activity of indole-2-carboxamides, there is potential for the development of new therapeutic agents .

properties

IUPAC Name

1-(3,4,5-trimethoxybenzoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-24-15-9-12(10-16(25-2)17(15)26-3)19(23)21-13-7-5-4-6-11(13)8-14(21)18(20)22/h4-7,9-10,14H,8H2,1-3H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWQBQGJDBDRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2C(CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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